molecular formula C14H19N3O2S B1416139 5-methoxy-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine CAS No. 1105189-14-7

5-methoxy-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine

Cat. No. B1416139
M. Wt: 293.39 g/mol
InChI Key: QCKUZLYNMHDONE-UHFFFAOYSA-N
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Description

5-methoxy-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine, also known as BMT-2, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.

Scientific Research Applications

Antibacterial Activity

5-methoxy-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine has shown potential in the realm of antibacterial activity. Studies have revealed that compounds derived from this chemical structure exhibit promising antibacterial properties. For instance, Vartale et al. (2008) synthesized derivatives that were screened for antibacterial activity, showing effectiveness against various bacterial strains. Similarly, Bektaş et al. (2007) developed novel triazole derivatives, some containing morpholine, which demonstrated good to moderate antimicrobial activities (Vartale et al., 2008) (Bektaş et al., 2007).

Anticancer Potential

There is emerging evidence of anticancer potential in compounds related to 5-methoxy-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine. Dave et al. (2012) synthesized quinazoline derivatives, including those with morpholine, and tested them for in vitro cytotoxic activity, suggesting their potential as anticancer agents (Dave et al., 2012).

Molecular Chemistry and Crystallography

In the field of molecular chemistry and crystallography, compounds similar to 5-methoxy-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine have been synthesized and structurally analyzed. Hang et al. (2011) synthesized copper(II) complexes derived from related compounds, providing insights into their crystal structures (Hang et al., 2011).

properties

IUPAC Name

5-methoxy-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-18-11-2-3-13-12(10-11)16-14(20-13)15-4-5-17-6-8-19-9-7-17/h2-3,10H,4-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKUZLYNMHDONE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NCCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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